2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyran ring fused with a pyrano[4,3-b]pyran system. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various catalysts or can proceed without a catalyst under specific conditions. For example, the reaction can be carried out in the presence of a basic catalyst such as potassium carbonate (K₂CO₃) or under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it can inhibit bacterial growth by interfering with essential enzymes and cellular processes. As an anticancer agent, it can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-3-cyano-4-aryl-4H-chromenes
- 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles .
Uniqueness
What sets 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile apart is its unique structural features, which contribute to its distinct pharmacological properties. The presence of the methoxyphenyl group and the fused pyrano[4,3-b]pyran system enhances its biological activity and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H14N2O4 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O4/c1-9-7-13-15(17(20)22-9)14(11(8-18)16(19)23-13)10-5-3-4-6-12(10)21-2/h3-7,14H,19H2,1-2H3 |
InChI Key |
RPVYTFVCUFUALO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)O1 |
Origin of Product |
United States |
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